

Application Notes and Protocols for Pigment Red 81:2 in Flow Cytometry

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Compound of Interest

Compound Name: Pigment Red 81:2

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These application notes provide a detailed protocol for the use of **Pigment Red 81:2**, a rhodamine-based dye, in flow cytometry applications. While direct protocols for **Pigment Red 81:2** are not widely published for this application, it is a derivative of Rhodamine 6G.^[1] Therefore, the following protocols are based on established methods for Rhodamine 6G and similar basic fluorescent dyes.^{[2][3][4][5]}

Introduction

Pigment Red 81:2 is a brilliant bluish-red organic pigment belonging to the xanthene class, specifically a lake of Rhodamine 6G.^[1] Its fluorescent properties make it a potential candidate for various biological staining applications, including flow cytometry. Flow cytometry is a powerful technique for single-cell analysis, enabling the quantification of fluorescent signals to identify and characterize cell populations.^[6]

The protocols outlined below are designed to guide researchers in utilizing **Pigment Red 81:2** for staining both suspension and adherent cells for flow cytometric analysis. It is crucial to optimize these protocols for specific cell types and experimental conditions.

Data Summary

The following table summarizes the key quantitative parameters for the use of **Pigment Red 81:2** in flow cytometry, based on typical concentrations and settings for Rhodamine 6G.

Parameter	Value	Notes
Excitation Maximum (λ_{ex})	~525-530 nm	Optimal excitation with a Blue (488 nm) or Yellow-Green (561 nm) laser.
Emission Maximum (λ_{em})	~548-555 nm	A bandpass filter around 550 nm is recommended for detection. [7]
Stock Solution Concentration	1-10 mM in DMSO	Prepare fresh and store protected from light at -20°C. [2] [7]
Working Solution Concentration	1-20 μ M in serum-free medium or PBS	The optimal concentration should be determined empirically for each cell type. [2] [3] [4]
Incubation Time	5-60 minutes	Varies with cell type (suspension vs. adherent) and temperature. [2] [3] [4]
Incubation Temperature	Room Temperature or 4°C	Staining at 4°C can reduce metabolic effects and non-specific uptake. [7]
Cell Density	1 x 10 ⁶ cells/mL	A standard concentration for cell staining protocols. [2] [3] [4] [7]

Experimental Protocols

Protocol 1: Staining of Suspension Cells

This protocol is suitable for non-adherent cells, such as lymphocytes or cultured cell lines grown in suspension.

Materials:

- **Pigment Red 81:2**

- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Serum-free cell culture medium
- Flow cytometry tubes
- Centrifuge

Procedure:

- Cell Preparation:
 - Harvest cells and centrifuge at 300-400 x g for 5 minutes at 4°C.[7]
 - Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
 - Resuspend the cells in serum-free cell culture medium or PBS to a final concentration of 1×10^6 cells/mL.[2][3][4]
- Preparation of Staining Solutions:
 - Prepare a 1-10 mM stock solution of **Pigment Red 81:2** in high-quality, anhydrous DMSO. Vortex to ensure it is fully dissolved. This stock solution should be prepared fresh.[2][7]
 - Dilute the stock solution in serum-free cell culture medium or PBS to the desired working concentration (typically 1-20 μ M).[2][3][4] It is recommended to perform a titration experiment to determine the optimal concentration for your specific cell type and application.
- Cell Staining:
 - Add 1 mL of the **Pigment Red 81:2** working solution to the cell suspension.
 - Incubate for 5-30 minutes at room temperature, protected from light.[2][3][4] Incubation time may need to be optimized.

- Washing:
 - Centrifuge the stained cells at 300-400 x g for 5 minutes at 4°C.[7]
 - Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove unbound dye.[2][3][4][7]
- Flow Cytometry Analysis:
 - Resuspend the final cell pellet in an appropriate volume of ice-cold PBS for flow cytometry.
 - Analyze the cells on a flow cytometer equipped with a blue (488 nm) or yellow-green (561 nm) laser for excitation.[7]
 - Collect the emission signal using a bandpass filter appropriate for the emission maximum of the dye (e.g., 550/30 nm).
 - Include an unstained cell sample as a negative control to set the background fluorescence.[7]

Protocol 2: Staining of Adherent Cells

This protocol is designed for cells that grow attached to a surface, such as primary cell cultures or adherent cell lines.

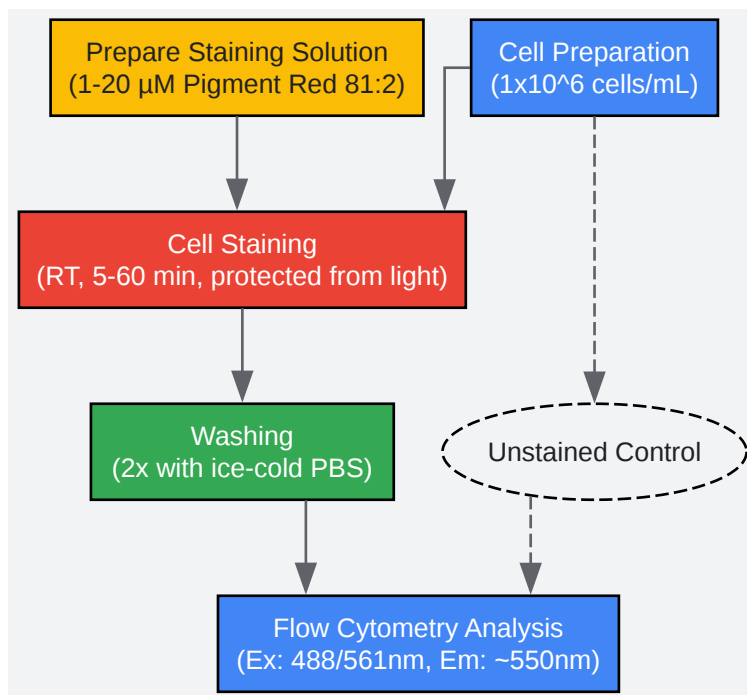
Materials:

- **Pigment Red 81:2**
- DMSO
- PBS, pH 7.4
- Serum-free cell culture medium
- Cell culture plates or coverslips
- Trypsin or other cell detachment solution (optional)

Procedure:

- Cell Preparation:
 - Culture adherent cells on sterile coverslips or in culture plates.
- Preparation of Staining Solution:
 - Prepare a 1-10 mM stock solution of **Pigment Red 81:2** in DMSO as described in Protocol 1.
 - Dilute the stock solution in serum-free cell culture medium to the desired working concentration (1-20 μ M).[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Cell Staining:
 - Remove the culture medium from the cells.
 - Add the **Pigment Red 81:2** working solution to the cells, ensuring the entire surface is covered.
 - Incubate for 30-60 minutes at room temperature, protected from light.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Washing:
 - Aspirate the staining solution and wash the cells twice with serum-free medium or PBS.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Cell Detachment and Analysis:
 - For flow cytometry, detach the cells using a suitable method (e.g., trypsinization).
 - Neutralize the detachment agent and centrifuge the cells at 300-400 x g for 5 minutes.
 - Resuspend the cell pellet in ice-cold PBS for analysis.
 - Analyze using the flow cytometer settings described in Protocol 1.

Visualizations



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Caption: Experimental workflow for staining cells with **Pigment Red 81:2** for flow cytometry.



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Caption: Logical relationship informing the **Pigment Red 81:2** flow cytometry protocol.

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References

- 1. PIGMENT RED 81:2 - Ataman Kimya [atamanchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Rhodamine 6G - Wikipedia [en.wikipedia.org]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Pigment Red 81:2 in Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1599079#protocols-for-using-pigment-red-81-2-in-flow-cytometry-applications]

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